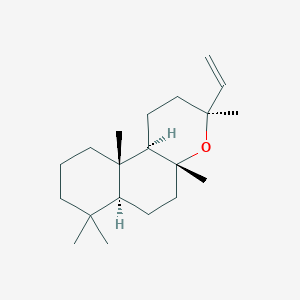

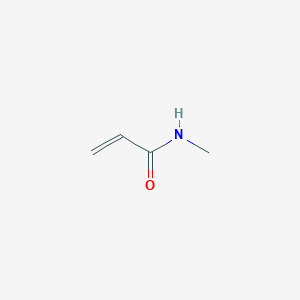

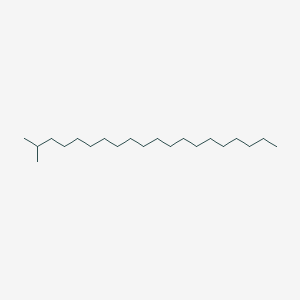

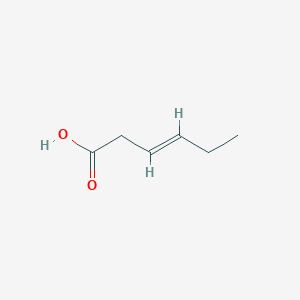

![molecular formula C9H7F3O B074297 2-[3-(Trifluoromethyl)phenyl]oxirane CAS No. 1428-54-2](/img/structure/B74297.png)

2-[3-(Trifluoromethyl)phenyl]oxirane

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-[3-(Trifluoromethyl)phenyl]oxirane involves various strategies, including nucleophilic substitution reactions and ring-opening polymerization. For instance, one approach for synthesizing a related compound, poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, involves the nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization using boron trifluoride etherate as the initiator (Li Zhan-xiong, 2012).

Molecular Structure Analysis

The molecular structure of compounds incorporating the oxirane moiety can be characterized by techniques such as X-ray crystallography. For example, the crystallographic characterization of a closely related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, provides insights into its conformation and interactions within the crystal lattice, demonstrating the influence of the oxirane ring on the molecule's overall structure (Pallav D. Patel, T. Talele, F. Fronczek, 2009).

Aplicaciones Científicas De Investigación

-

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “2-[3-(Trifluoromethyl)phenyl]oxirane”, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

- Method : The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Antibacterial Research

- Field : Antibacterial Research .

- Application : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are synthesized as potent growth inhibitors of drug-resistant bacteria .

- Method : This research involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .

- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

-

Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry .

- Application : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are synthesized as potent growth inhibitors of drug-resistant bacteria .

- Method : This research involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .

- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

-

Preparation of 6-Substituted Purines

- Field : Organic Chemistry .

- Application : 3-(Trifluoromethyl)benzylamine, a compound similar to “2-[3-(Trifluoromethyl)phenyl]oxirane”, has been used in the preparation of 6-substituted purines .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of 6-Substituted Purines

- Field : Organic Chemistry .

- Application : 3-(Trifluoromethyl)benzylamine, a compound similar to “2-[3-(Trifluoromethyl)phenyl]oxirane”, has been used in the preparation of 6-substituted purines .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Antibiotic Research

- Field : Pharmaceutical Research .

- Application : 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives are synthesized as potent growth inhibitors of drug-resistant bacteria .

- Method : This research involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .

- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Safety And Hazards

The safety information for 2-[3-(Trifluoromethyl)phenyl]oxirane indicates that it is potentially dangerous. The hazard statements include H226, H302, H311, H315, H319, H335, H350 . These codes correspond to various hazards such as flammability, harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and may cause cancer .

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZLYPFMASMVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552179 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]oxirane | |

CAS RN |

1428-54-2 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)